1-((4-Methoxyanilino)methyl)-2-naphthol
Overview
Description
“1-((4-Methoxyanilino)methyl)-2-naphthol” is a complex organic compound. It likely contains a naphthol group, which is a class of phenolic compounds that are derivatives of naphthalene. It also seems to contain a methoxyaniline group, which is an aniline derivative where an aniline hydrogen is replaced by a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its naphthol and methoxyaniline groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Methoxyaniline derivatives are known to undergo a variety of chemical reactions, including oxidation and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .
Scientific Research Applications
Catalytic Applications
1-((4-Methoxyanilino)methyl)-2-naphthol and its derivatives have been explored for their catalytic properties. For instance, the compound 2-Methoxynaphthalene, derived from 2-naphthol, is used in the production of naproxen, a non-steroidal, anti-inflammatory drug. Research has focused on using greener agents like dimethyl carbonate for the catalytic methylation of 2-naphthol (Yadav & Salunke, 2013).
Chiral Catalyst Applications
Certain derivatives of 1-((4-Methoxyanilino)methyl)-2-naphthol serve as key intermediates in the synthesis of chiral catalysts. These catalysts are significant in the addition reactions of dialkyl zinc compounds with aldehydes, which are vital in organic synthesis (Huang et al., 2007).
Histochemical Techniques
In histochemistry, certain naphthols, including derivatives of 1-((4-Methoxyanilino)methyl)-2-naphthol, are used as reagents for tissue oxidase demonstration. This application is vital for studying cellular and tissue structures in biological research (Burstone, 1959).
Synthesis of Intercalating Moieties
Compounds like 7-methoxy-5-methyl-2-naphthol, a precursor of 1-carboxylic acid, derived from 4-methoxy-2,6-dimethylbenzaldehyde, are used as intercalating moieties in the synthesis of enediyne and other antibiotics. This showcases the compound's importance in antibiotic development (Brown et al., 1995).
Conformational Studies in Organic Chemistry
The compound 1-(amino(2-hydroxyphenyl)methyl)-2-naphthol is used in the synthesis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines. These compounds have been extensively studied for their conformational properties, contributing to the understanding of molecular structures in organic chemistry (Csütörtöki et al., 2012).
Oxidative Coupling in Catalysis
In catalysis, derivatives of 1-naphthols, including those related to 1-((4-Methoxyanilino)methyl)-2-naphthol, are utilized in oxidative coupling reactions. These reactions are crucial in the synthesis of various compounds, demonstrating the compound's role in catalytic processes (Maphoru et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-methoxyanilino)methyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-21-15-9-7-14(8-10-15)19-12-17-16-5-3-2-4-13(16)6-11-18(17)20/h2-11,19-20H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZVGAKJSAZIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90985019 | |
Record name | 1-[(4-Methoxyanilino)methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90985019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methoxyanilino)methyl)-2-naphthol | |
CAS RN |
6638-24-0 | |
Record name | NSC47924 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(4-Methoxyanilino)methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90985019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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